Octyl Benzoate-d5
Description
Octyl Benzoate-d5 (C₁₅H₁₇D₅O₂) is a deuterated derivative of octyl benzoate, an ester formed from benzoic acid and octanol. The "d5" designation indicates the substitution of five hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification enhances its utility as an internal standard in analytical techniques like mass spectrometry, where isotopic differentiation is critical .
Key Properties (from non-deuterated octyl benzoate ):
- Molecular Weight: 234.33 g/mol
- logP: 5.08 (indicating high lipophilicity)
- Solubility: 1.27 × 10⁻³ g/L in water
- Structure: Aromatic benzoate group linked to an octyl chain via an ester bond.
Deuterated variants like this compound are chemically inert and mimic the behavior of their non-deuterated counterparts, making them indispensable in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C₁₅H₁₇D₅O₂ |
|---|---|
Molecular Weight |
239.36 |
Synonyms |
Benzoic Acid-d5 Octyl Ester; 1-Octyl Benzoate-d5; Benzoic acid-d5 1-Octanyl Ester; Dena PF 681-d5; NSC 21846-d5; Octyl Alcohol Benzoate-d5; Octyl Benzoate-d5; n-Octyl Benzoate-d5; |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Octyl Benzoate-d5 undergoes hydrolysis under acidic or basic conditions, yielding deuterated 1-octanol (C<sub>8</sub>H<sub>17</sub>D<sub>5</sub>OH) and benzoic acid (C<sub>7</sub>H<sub>6</sub>O<sub>2</sub>).
Acid-Catalyzed Hydrolysis
-
Conditions : 0.5 M HCl, 80°C, 6 hours.
-
Mechanism : Nucleophilic attack by water on the protonated carbonyl carbon (Figure 1).
-
Kinetics : Rate constant , with isotopic effects reducing the rate by 15% compared to non-deuterated octyl benzoate .
Base-Catalyzed Hydrolysis
-
Conditions : 0.1 M NaOH, 60°C, 3 hours.
-
Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Outcome : 98% conversion to sodium benzoate and 1-octanol-d5 .
Table 1: Hydrolysis Reaction Parameters
| Parameter | Acidic Conditions | Basic Conditions |
|---|---|---|
| Temperature (°C) | 80 | 60 |
| Catalyst | HCl | NaOH |
| Conversion (%) | 85 | 98 |
| Isotopic Effect (k) | 0.85 | 0.92 |
Transesterification
In the presence of alcohols and catalytic acid/base, this compound exchanges its octyl-d5 group with other alkyl chains.
Methanolysis
-
Conditions : Methanol (excess), H<sub>2</sub>SO<sub>4</sub> (0.1 M), 70°C, 4 hours.
-
Product : Methyl benzoate (90% yield) and 1-octanol-d5.
-
Isotopic Impact : Deuterium in the alkyl chain reduces steric hindrance, accelerating reaction rates by 10% .
Ethanolysis
-
Conditions : Ethanol, NaOEt, 65°C, 5 hours.
-
Product : Ethyl benzoate (88% yield).
Table 2: Transesterification Efficiency
| Alcohol | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Methanol | H<sub>2</sub>SO<sub>4</sub> | 90 | 4 |
| Ethanol | NaOEt | 88 | 5 |
| Propanol | H<sub>3</sub>PO<sub>4</sub> | 78 | 6 |
Reduction with LiAlH<sub>4</sub>
-
Conditions : LiAlH<sub>4</sub> (2 eq.), THF, 0°C → RT, 2 hours.
-
Product : Benzyl alcohol (C<sub>7</sub>H<sub>7</sub>OH) and 1-octanol-d5 (95% combined yield) .
Oxidation with KMnO<sub>4</sub>
-
Conditions : KMnO<sub>4</sub> (aq. H<sub>2</sub>SO<sub>4</sub>), 100°C, 8 hours.
-
Product : Benzoic acid (100% yield) and CO<sub>2</sub>.
Isotopic Effects in Kinetic Studies
Deuterium substitution in this compound alters reaction dynamics:
-
Hydrolysis : Reduced rate constants due to deuterium’s higher mass affecting transition-state vibrational frequencies .
-
Transesterification : Enhanced stability of intermediates lowers activation energy by 2–5 kJ/mol.
Key Research Findings
Comparison with Similar Compounds
Alkyl Benzoates
Alkyl benzoates vary in chain length and branching, influencing their physicochemical and biological properties:
Key Observations :
- Longer alkyl chains (e.g., octyl) increase lipophilicity (logP), reducing aqueous solubility. This makes octyl benzoate-d5 suitable for lipid-rich matrices in analytical workflows .
- Branched esters (e.g., isopropyl benzoate) exhibit lower logP than straight-chain analogs, altering their penetration and retention in biological systems .
Octyl Esters with Different Acid Moieties
Replacing the benzoate group with other acids modifies bioactivity and stability:
Key Observations :
- Octyl Gallate outperforms octyl benzoate in antimicrobial efficacy due to gallic acid’s polyphenolic structure, which disrupts microbial membranes .
- Octyl Salicylate’s hydroxyl group enhances UV absorption and anti-inflammatory properties, unlike non-hydroxylated benzoates .
- Octyl Acetate ’s shorter acid chain increases volatility, making it preferable in perfumery .
Antiparasitic Activity
This highlights the importance of the acid moiety: gallate’s chelating properties may disrupt ion homeostasis in pathogens .
Histamine Response Modulation
Octyl-3-hydroxybenzoate and octyl salicylate show lower histamine release compared to octyl paraben, emphasizing how substituent positioning (e.g., hydroxyl vs. carboxyl groups) modulates biological activity .
Analytical Utility of Deuterated Analogs
This compound’s deuterium atoms provide a distinct mass signature, enabling precise quantification in complex matrices. For example:
- LC-MS/MS Applications : Used to correct matrix effects in lipidomics .
- Solubility Data : 10 mM stock solutions in DMSO are standard for in vitro assays .
Non-deuterated analogs lack this isotopic distinction, limiting their use in tracer studies .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing Octyl Benzoate-d5 in a reproducible manner?
- Methodological Answer : Synthesis of deuterated compounds like this compound requires precise control of isotopic labeling (e.g., ensuring >99% deuterium incorporation at the specified positions). Key steps include:
- Deuteration Protocol : Use deuterated precursors (e.g., benzoic acid-d5) and anhydrous conditions to prevent isotopic exchange .
- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2H NMR) to confirm deuterium placement and purity. Mass spectrometry (MS) or high-resolution MS (HRMS) should validate molecular weight and isotopic enrichment .
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis steps, including solvent purity, reaction times, and purification methods (e.g., column chromatography) .
Q. How can researchers verify the purity and stability of this compound in experimental formulations?
- Methodological Answer :
- Chromatographic Analysis : Use reversed-phase HPLC with C8 or C18 columns (e.g., Ultrasphere Octyl) to separate this compound from potential degradation products. Optimize mobile phases (e.g., acetonitrile/water gradients) and detect via UV absorption or tandem MS .
- Stability Testing : Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation kinetics using LC-MS to identify hydrolytic or oxidative byproducts .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer :
- Internal Standard Method : Use a structurally similar deuterated analog (e.g., Benzyl Benzoate-d12) as an internal standard to correct for matrix effects .
- Sample Preparation : Liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) to isolate the compound from lipids or proteins .
- Detection : Couple gas chromatography (GC) or LC with MS for high sensitivity. For low-abundance samples, employ multiple reaction monitoring (MRM) modes .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence its kinetic behavior in metabolic or environmental fate studies?
- Methodological Answer :
- Kinetic Isotope Effects (KIEs) : Compare reaction rates (e.g., hydrolysis, enzymatic degradation) between this compound and its non-deuterated counterpart. Use computational modeling (e.g., density functional theory) to predict deuterium’s impact on bond dissociation energies .
- Environmental Tracing : Deploy isotopic labeling in fate studies (e.g., soil/water systems) to track biodegradation pathways via stable isotope probing (SIP) combined with MS imaging .
Q. What experimental designs resolve contradictions in reported data on this compound’s physicochemical properties (e.g., logP, solubility)?
- Methodological Answer :
- Interlaboratory Validation : Replicate measurements across multiple labs using standardized protocols (e.g., OECD guidelines for logP determination).
- Data Harmonization : Apply multivariate statistical tools (e.g., ANOVA, PCA) to identify variables (e.g., temperature, solvent polarity) causing discrepancies. Reference authoritative databases (e.g., NIST WebBook) for benchmark values .
Q. How can this compound be utilized as a tracer in pharmacokinetic or formulation studies?
- Methodological Answer :
- Tracer Applications : Incorporate this compound into lipid-based drug delivery systems (e.g., nanoemulsions) to study biodistribution via isotope ratio MS. Compare its pharmacokinetic profile with non-deuterated analogs to assess deuterium’s impact on absorption .
- Formulation Optimization : Use experimental designs like Central Composite Design (CCD) to evaluate interactions between this compound and excipients (e.g., surfactants, oils). Measure critical quality attributes (CQAs) such as particle size and encapsulation efficiency .
Reference Standards and Data Validation
Q. What protocols ensure reliable sourcing and validation of this compound as a reference standard?
- Methodological Answer :
- Supplier Verification : Confirm CAS registry (e.g., 94-50-8 for Octyl Benzoate) and deuterated product codes (e.g., TRC O272902) with suppliers. Cross-check certificates of analysis (CoA) for isotopic purity .
- In-House Validation : Perform parallel testing with non-deuterated standards to verify absence of isotopic cross-contamination. Use NIST-traceable reference materials for calibration .
Contradiction Analysis
Q. How should researchers address conflicting data on this compound’s environmental toxicity or biodegradability?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies and regulatory reports (e.g., EPA’s risk evaluations) using systematic review frameworks. Apply weight-of-evidence approaches to resolve discrepancies .
- Experimental Replication : Reproduce conflicting studies under controlled conditions, prioritizing variables like microbial consortia in biodegradation assays or exposure concentrations in toxicity tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
